Vav peptide
Description
Properties
CAS No. |
84953-75-3 |
|---|---|
Molecular Formula |
C46H67N15O13S2 |
Molecular Weight |
1102.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C46H67N15O13S2/c47-27(18-25-10-12-26(62)13-11-25)38(66)58-31(19-24-6-2-1-3-7-24)41(69)56-30(14-15-35(49)63)40(68)59-32(20-36(50)64)42(70)60-33(23-76-75-22-28(48)45(73)74)44(72)61-17-5-9-34(61)43(71)57-29(8-4-16-54-46(52)53)39(67)55-21-37(51)65/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47-48H2,(H2,49,63)(H2,50,64)(H2,51,65)(H,55,67)(H,56,69)(H,57,71)(H,58,66)(H,59,68)(H,60,70)(H,73,74)(H4,52,53,54)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
HFIWLZMJQQJQBG-LGYYRGKSSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CSSCC(C(=O)O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CSSC[C@@H](C(=O)O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CSSCC(C(=O)O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Synonyms |
vasopressinase-altered vasopressin VAV peptide |
Origin of Product |
United States |
Scientific Research Applications
Role in T Cell Signaling
Vav peptides are integral to T cell receptor (TCR) signaling pathways. They mediate critical processes such as:
- Peptide-specific Apoptosis : Research indicates that Vav is essential for peptide-specific clonal deletion and TCR-triggered apoptosis in thymocytes. Specifically, Vav regulates calcium mobilization and actin polymerization necessary for these processes .
- Gene Transcription : Overexpression of Vav enhances TCR-mediated gene transcription of cytokines like IL-2, indicating its role as a positive regulator in T cell activation .
Implications in Autoimmune Diseases
Vav peptides have been linked to several autoimmune conditions:
- Rheumatoid Arthritis (RA) : Genetic studies have shown that single nucleotide polymorphisms (SNPs) in the VAV1 locus correlate with RA severity. Experimental models demonstrate that targeting Vav1 can inhibit the development of antigen-induced arthritis .
- Multiple Sclerosis (MS) : VAV1 has also been associated with MS pathogenesis. Studies suggest that its inhibition may provide therapeutic benefits in controlling autoimmune responses .
Cancer Research
The role of Vav peptides extends to oncology as well:
- Tumorigenesis : Vav proteins are implicated in various cancers due to their involvement in cell signaling pathways that regulate proliferation and survival. For instance, Vav2 has been identified as an interaction partner of amyloid precursor protein (APP), influencing pathways associated with Alzheimer’s disease and potentially other neurodegenerative conditions .
- Targeting Tumor Microenvironment : The differential roles of Vav family members suggest potential therapeutic strategies by selectively targeting these proteins to modulate immune responses within the tumor microenvironment .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Vav Family Members (Vav1, Vav2, Vav3)
Vav1, Vav2, and Vav3 share structural homology but exhibit distinct peptide sequences and functional specificities:
Peptide Epitopes and Antibody Specificity
Functional Divergence
- Substrate Specificity: Vav1 and Vav2 share identical substrate specificity (Rac1, Cdc42, RhoA) but induce distinct transformation phenotypes, likely due to regulatory peptide differences (e.g., autoinhibitory AR) .
SH3 Domain-Binding Peptides
Vav’s SH3N domain interacts atypically with Grb2’s SH3C domain compared to classical SH3-peptide interactions:
- Structural Uniqueness: Vav SH3N adopts a beta-sheet conformation but lacks proline-rich peptide binding due to a blocked ligand-binding site. In contrast, canonical SH3 domains (e.g., Grb2 SH3N) bind proline-rich motifs (e.g., PxxP) .
- Grb2 SH3C-Vav SH3N Interaction : NMR studies show line broadening in Grb2 SH3C residues (Leu6, Gly22, Asn50) upon Vav binding, indicating a dynamic interface distinct from proline-mediated complexes .
Autoregulatory Peptides in GEFs
The Vav AR peptide shares functional parallels with autoinhibitory domains in other GEFs:
- Key Insight : Deletion of Vav’s AR peptide enhances GEF activity by 3–5 fold, akin to Sos1 activation via phosphorylation .
Phosphorylation-Dependent Signaling Peptides
Vav’s Tyr174 peptide (YEDL) is compared to other phosphotyrosine motifs:
| Peptide | Function | Binding Partner | Reference |
|---|---|---|---|
| Vav1 YEDL motif | Binds Fyn SH2 domain | Fyn kinase | |
| CD28 YMNM motif | Binds PI3K SH2 domain | PI3K | - |
| ZAP-70 ITAM | Recruits Syk SH2 domain | Syk kinase | - |
- Mechanistic Contrast : Unlike the YEEI motif (optimal for Src SH2 binding), Vav’s YEDL requires PI3K-independent phosphorylation for interactions, as shown by Wortmannin resistance in apoptosis assays .
Receptor-Activating Peptides
The thrombin receptor peptide SFLLRN mimics thrombin’s effects, inducing Vav phosphorylation:
| Peptide | Target Receptor | Effect on Vav | Reference |
|---|---|---|---|
| SFLLRN | PAR-1 | Rapid Vav phosphorylation | |
| Anti-CD3ε Ab | TCR complex | Vav-mediated Ca²⁺ flux |
- Kinetic Similarity : SFLLRN-induced Vav phosphorylation mirrors thrombin’s kinetics (peak at 2–5 min), distinct from TCR-mediated activation .
Preparation Methods
Overview of Vav Peptide Synthesis
Vav peptides are typically synthesized using solid-phase peptide synthesis (SPPS) , the most widely adopted and reliable method for producing peptides with high purity and sequence fidelity. This method allows stepwise construction of the peptide chain anchored to an insoluble resin, facilitating efficient washing and removal of excess reagents and by-products.
Solid-Phase Peptide Synthesis (SPPS) Methodology
SPPS involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support. The process is generally carried out in cycles, each including:
- Deprotection of the α-amino protecting group of the previous amino acid.
- Washing to remove residual reagents.
- Coupling of the next protected amino acid.
- Washing again to remove excess reagents and by-products.
After completion, the peptide is cleaved from the resin using acid treatments tailored to the protecting groups and peptide sequence.
Advantages of SPPS for this compound:
- High purity and yield.
- Suitable for peptides up to 80 amino acids, which covers typical this compound lengths.
- Automation capability for rapid synthesis.
- Efficient removal of impurities due to solid support.
Rapid Flow-Based Peptide Synthesis for this compound
A notable advancement in peptide synthesis is the flow-based solid-phase peptide synthesis technique, which enables incorporation of amino acids at a rapid rate (approximately every 1.8 minutes under automated control). This method uses heated solvents and reagents delivered continuously to the resin, enhancing reaction kinetics and efficiency.
- The method has been validated for peptides and small proteins comparable in size to Vav peptides.
- It maintains high purity and is compatible with downstream purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Alternative Peptide Synthesis Methods
While SPPS remains the gold standard, other methods include:
| Peptide Synthesis Type | Peptide Length | Application | Benefits | Limitations |
|---|---|---|---|---|
| Liquid-Phase Peptide Synthesis | < 10 amino acids | Large-scale synthesis, functionalized peptides | Direct process monitoring by HPLC, moderate reagent excess | Solubility issues for longer peptides, slower process |
| Chemo-Enzymatic Peptide Synthesis | > 150 amino acids | Long peptides and cyclic peptides | Scalable, no cysteine required for ligation | Requires suitable ligation sites |
| Native Chemical Ligation | 30-150 amino acids | Long cyclic peptides | Functionalization possible | Requires cysteine residues or derivatives |
For Vav peptides, which are typically under 80 amino acids, SPPS or flow-based SPPS are preferred due to their efficiency and peptide length compatibility.
Purification and Quality Control
Following synthesis, Vav peptides undergo purification primarily by RP-HPLC to achieve the required purity levels for research or therapeutic use. Analytical methods such as LC-MS are employed to confirm peptide identity, purity, and to detect any truncated or modified impurities.
- Forced degradation studies are conducted to ensure method stability and peptide integrity under stress conditions (e.g., heat, oxidation).
- Analytical method validation includes specificity, sensitivity, linearity, repeatability, and solution stability.
Research Findings Related to this compound Preparation
- Studies have demonstrated that Vav peptides, when synthesized correctly, retain their biological activity, such as regulating peptide-specific calcium mobilization and actin polymerization in thymocytes, which are critical for apoptosis signaling pathways.
- The interaction of Vav peptides with protein kinase C isoforms, particularly PKC-θ, underscores the importance of precise peptide structure for functional studies.
- Nanoparticle formulations combining Vav-related siRNA with peptides show promising delivery and bioactivity profiles, highlighting the importance of peptide purity and stability in therapeutic applications.
Summary Table: Preparation Methods for this compound
| Preparation Step | Description | Key Parameters/Notes |
|---|---|---|
| Peptide Chain Assembly | Sequential addition of Fmoc-protected amino acids on solid resin | Automated cycles, deprotection with piperidine |
| Washing Steps | Removal of excess reagents and by-products | Use of solvents that swell resin (e.g., DMF) |
| Cleavage from Resin | Acidic cleavage (e.g., TFA-based cocktails) | Tailored to protecting groups and peptide sequence |
| Purification | Reverse-phase HPLC | Achieves >95% purity, removes truncated sequences |
| Analytical Characterization | LC-MS, forced degradation studies | Confirms identity, purity, and stability |
| Rapid Synthesis Option | Flow-based SPPS for faster cycle times | Incorporation every ~1.8 min, continuous UV monitoring |
Q & A
Q. How to ensure ethical use of animal-derived Vav peptides in biomedical research?
- Methodological Answer : Source peptides from vendors complying with ISO 9001 certification for animal welfare. For in vivo studies, obtain ethics committee approval and include peptide endotoxin levels in toxicity reports. Use alternatives (e.g., recombinant peptides) where feasible to reduce animal use .
Q. What documentation is critical for replicating this compound studies in independent labs?
- Methodological Answer : Publish detailed synthetic protocols (e.g., solid-phase synthesis resin type, cleavage conditions) in supplementary materials. Share MD simulation trajectories and force field parameters via public repositories (e.g., Zenodo). Disclose all post-purification modifications (e.g., acetylation) in metadata .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
